molecular formula C20H16BrN5O3 B2896986 N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1115959-75-5

N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2896986
CAS No.: 1115959-75-5
M. Wt: 454.284
InChI Key: SRTNVDIKLSTVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H16BrN5O3 and its molecular weight is 454.284. The purity is usually 95%.
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Scientific Research Applications

Structural and Fluorescence Properties

Research into the structural aspects of related quinoxaline derivatives, such as amide-containing isoquinoline derivatives, reveals the formation of gels and crystalline solids upon treatment with mineral acids. These compounds exhibit intriguing fluorescence properties upon interaction with different substances, suggesting potential applications in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antiprotozoal Activities

A series of N-substituted phenyl-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrated significant antimicrobial and antiprotozoal activities. This highlights the potential of quinoxaline derivatives as lead compounds for developing new antimicrobial and antiprotozoal agents, showing promise in combating infectious diseases (Patel et al., 2017).

Antitubercular Potential

Quinoxaline derivatives have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with certain synthesized compounds displaying minimum inhibitory concentration values as low as 0.05 μM. These findings suggest their potential application in developing novel therapeutic agents for tuberculosis, especially considering their activity against drug-resistant strains (Pissinate et al., 2016).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3/c1-13-2-8-16(9-3-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTNVDIKLSTVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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